Alloferon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alloferon is a novel immunomodulatory antimicrobial peptide (AMP) that has garnered significant attention due to its broad-spectrum antimicrobial activity and low risk of inducing resistance. It is known for its ability to enhance both innate and adaptive immune responses, making it a promising candidate for therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alloferon is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is then coupled with protected amino acids in the presence of coupling reagents. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is optimized for high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Alloferon primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products: The major product of these reactions is the this compound peptide itself, which is characterized by its sequence and purity .

Wissenschaftliche Forschungsanwendungen

Alloferon is an antimicrobial peptide (AMP) with immunomodulatory properties that enhance both innate and adaptive immune responses against various pathogens . It has garnered interest as a potential alternative to traditional antibiotics due to its broad-spectrum antimicrobial activity and low risk of inducing resistance . this compound and its analogues have demonstrated pharmaceutical potential by enhancing Natural Killer (NK) cell cytotoxicity and stimulating interferon (IFN) synthesis in both mouse and human models, as well as augmenting antiviral and antitumor activities in mice .

Biological Effects and Applications

Extensive research indicates that this compound exhibits anti-inflammatory and antibacterial effects, along with immunoregulatory and immunomodulatory activities against tumors and viruses . It is distinguished as a non-cytotoxic, non-immunogenic, non-mutagenic, non-carcinogenic, non-embryotoxic, and non-reproductive substance . this compound can potentially be applied in the treatment and prevention of various infectious and tumor diseases, where the augmentation of innate immunity, including the interferon system and naturally occurring cell-mediated cytotoxicity, plays a therapeutic role . They are used in medicine for the treatment of herpes-viral infections and viral hepatitis B .

Mechanisms of Action

NK cells expressing cytotoxic granzyme B (GrB)/perforin pathway eliminate allogeneic, virally infected, and/or transformed cells . this compound increases NK cell cytotoxicity against cancer by upregulating the secretion of perforin and granzyme B . Furthermore, this compound improves NK cells’ potency against cancer cells by upregulating the expression of NK-activating receptor 2B4 and increasing the production of IFN-γ, TNF-α, and granule exocytosis .

Antitumor Properties

this compound-1 monotherapy showed moderate tumor suppressor and tumoricidal activity comparable to low dose chemotherapy in a mouse tumor transplantation model . this compound's antitumor effect has been investigated using K562, one of the cell lines most sensitive to NK cytotoxicity, and the murine leukemia cell line p388 . this compound effectively inhibited the expression of the glutamine transporter SLC6A14 in pancreatic cancer cells, thereby reducing the uptake of glutamine into the cells .

Anti-inflammatory Effects

this compound has significant anti-inflammatory effects on UVB-induced inflammation in human keratinocytes .

Wirkmechanismus

Alloferon exerts its effects by binding to specific receptors on immune cells, leading to the activation of NK cells and the induction of interferon synthesis. This activation enhances the body’s ability to recognize and eliminate viral and tumor antigens. The peptide also mediates signaling through the NF-κB pathway, which plays a crucial role in immune response regulation .

Vergleich Mit ähnlichen Verbindungen

Alloferon is unique among antimicrobial peptides due to its dual function as an immunomodulator and antiviral agent. Similar compounds include:

Defensins: Another class of AMPs with broad-spectrum antimicrobial activity.

Cathelicidins: AMPs known for their role in innate immunity and antimicrobial properties.

Magainins: AMPs derived from amphibians with potent antimicrobial effects.

Compared to these peptides, this compound stands out for its ability to enhance NK cell activity and stimulate interferon production, making it particularly effective in antiviral and antitumor applications .

Biologische Aktivität

Alloferon is an immunomodulatory antimicrobial peptide (AMP) that has garnered significant attention due to its diverse biological activities, particularly in enhancing immune responses and exhibiting antiviral and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

This compound operates primarily through the enhancement of Natural Killer (NK) cell cytotoxicity and the stimulation of interferon (IFN) synthesis. This dual action is crucial for its effectiveness against viral infections and tumors:

- NK Cell Activation: this compound increases the secretion of cytotoxic granules such as perforin and granzyme B from NK cells, which are essential for eliminating infected or transformed cells .

- Interferon Stimulation: It promotes the production of IFN, which plays a pivotal role in the innate immune response against pathogens .

2. Antiviral Activity

This compound has demonstrated efficacy against various viruses, including herpesviruses, human papillomavirus (HPV), and influenza virus. Key findings include:

- Herpes Simplex Virus (HSV): Studies have shown that this compound can inhibit the replication of HSV-1 in vitro. For instance, Majewska et al. reported that this compound I and II effectively prevented HSV-1 replication in HEp-2 cells .

- Regulation of Viral Life Cycle: this compound modulates the life cycle of Kaposi's Sarcoma-associated Herpesvirus (KSHV) by downregulating lytic activation proteins, thereby enhancing NK cell activity against KSHV-infected cells .

3. Antitumor Activity

Research indicates that this compound may also possess significant antitumor properties:

- Tumor Suppression: In animal models, this compound administration led to a reduction in tumor growth and increased survival rates among subjects with transplanted tumors. Chernysh et al. noted that a substantial percentage of mice treated with this compound were tumor-free after 70 days .

- Mechanism: The antitumor effect is attributed to enhanced NK cell activity and increased production of pro-inflammatory cytokines like IFN-γ and TNF-α .

4. Clinical Applications

Recent studies have explored the therapeutic potential of this compound in clinical settings:

- Combination Therapy: Patients receiving this compound as part of a combination therapy regimen showed improved lipid profiles and overall health outcomes compared to those receiving standard treatments alone .

- Safety Profile: this compound's analogues exhibit high stability and biological activity, making them suitable candidates for further clinical development .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Reference | Virus/Tumor Type | Key Findings |

|---|---|---|

| Majewska et al. (2016) | HSV-1 | Inhibition of viral replication in HEp-2 cells |

| Chernysh et al. (2002) | Tumors | Significant reduction in tumor growth; high percentage tumor-free after treatment |

| Bae et al. (2013) | Cancer | Enhanced NK cell cytotoxicity; increased secretion of perforin and granzyme B |

| Lee et al. (2009) | KSHV | Regulation of viral life cycle; downregulation of NF-κB activity |

Case Study 1: Antiviral Efficacy Against Herpesviruses

In a controlled laboratory setting, researchers treated HEp-2 cells infected with HSV-1 with varying concentrations of this compound. Results indicated a dose-dependent inhibition of viral replication, confirming its potential as an antiviral agent.

Case Study 2: Tumor Growth Inhibition in Mice

A study involving mice with subcutaneous tumors demonstrated that those treated with this compound showed a marked decrease in tumor size compared to control groups. The study highlighted this compound's ability to enhance immune responses leading to tumor regression.

Eigenschaften

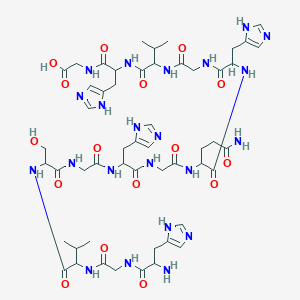

Molekularformel |

C52H76N22O16 |

|---|---|

Molekulargewicht |

1265.3 g/mol |

IUPAC-Name |

2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C52H76N22O16/c1-25(2)43(51(89)71-35(10-30-14-58-24-67-30)48(86)63-19-42(81)82)74-41(80)18-61-47(85)34(9-29-13-57-23-66-29)70-50(88)32(5-6-37(54)76)68-38(77)15-60-46(84)33(8-28-12-56-22-65-28)69-39(78)16-62-49(87)36(20-75)72-52(90)44(26(3)4)73-40(79)17-59-45(83)31(53)7-27-11-55-21-64-27/h11-14,21-26,31-36,43-44,75H,5-10,15-20,53H2,1-4H3,(H2,54,76)(H,55,64)(H,56,65)(H,57,66)(H,58,67)(H,59,83)(H,60,84)(H,61,85)(H,62,87)(H,63,86)(H,68,77)(H,69,78)(H,70,88)(H,71,89)(H,72,90)(H,73,79)(H,74,80)(H,81,82) |

InChI-Schlüssel |

XCAPMVINJNSTAF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC4=CN=CN4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.